Cas no 1805622-25-6 (5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid)

5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid
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- インチ: 1S/C8H5BrF3NO3/c9-4-2-6(16-8(10,11)12)3(7(14)15)1-5(4)13/h1-2H,13H2,(H,14,15)
- InChIKey: ZSKJTFRYOCZDFK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(=O)O)C=C1N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- XLogP3: 2.6
- トポロジー分子極性表面積: 72.6
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003902-1g |
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |
1805622-25-6 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
Alichem | A013003902-500mg |
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |
1805622-25-6 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
Alichem | A013003902-250mg |
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid |
1805622-25-6 | 97% | 250mg |
484.80 USD | 2021-07-04 |
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acidに関する追加情報
Introduction to 5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 1805622-25-6)
5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 1805622-25-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse pharmacological effects. The presence of multiple functional groups, including an amino group, a bromine atom, and a trifluoromethoxy group, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structure of 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid features a benzene ring substituted with these three key functional groups. The amino group (-NH₂) at the 5-position contributes to the compound's basicity and potential interaction with biological targets. The bromine atom (-Br) at the 4-position introduces a halogen moiety, which is often used to enhance binding affinity in drug molecules. Additionally, the trifluoromethoxy group (-OCH₂CF₃) at the 2-position adds electron-withdrawing effects, influencing the compound's electronic properties and reactivity. These structural features collectively contribute to the compound's versatility in chemical modifications and biological interactions.
In recent years, there has been growing interest in benzoic acid derivatives as scaffolds for developing novel therapeutic agents. The unique combination of functional groups in 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid makes it an attractive starting point for synthesizing various analogs with enhanced pharmacological properties. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling aspects of this compound is its potential application in targeted drug delivery systems. The presence of both polar (amino and trifluoromethoxy groups) and non-polar (bromine atom) regions allows for interactions with both hydrophilic and hydrophobic environments. This characteristic is particularly valuable in designing prodrugs or drug conjugates that can selectively target specific tissues or cells. Recent studies have demonstrated that benzoic acid derivatives can be incorporated into nanoparticles or liposomes to improve drug solubility and bioavailability, thereby enhancing therapeutic efficacy.
Furthermore, 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid has shown promise in antimicrobial research. The structural features of this compound can interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. Preliminary studies have indicated that derivatives of benzoic acid can exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. This finding is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of a precursor benzene derivative followed by nitration and reduction to introduce the amino group. Subsequent methylation with trifluoromethanol under acidic conditions completes the synthesis. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
In terms of pharmacokinetic properties, 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid exhibits moderate solubility in water due to the polar functional groups, while its lipophilicity is influenced by the trifluoromethoxy group. These properties are critical for determining its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that benzoic acid derivatives can be metabolized via glucuronidation or oxidation pathways, depending on their structural configuration.
The biological activity of this compound has been extensively studied in various cellular and animal models. Research has highlighted its potential role in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, it has been observed to interact with transcription factors involved in cancer cell proliferation and survival. These findings suggest that 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid could be a valuable lead compound for developing novel therapeutics targeting chronic inflammatory diseases and malignancies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and specificity of this compound towards various biological targets using molecular docking simulations. These computational approaches have helped identify key interactions between 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid and protein receptors, providing insights into its mechanism of action. Such simulations are increasingly integral to drug discovery pipelines, allowing for rapid screening of large libraries of compounds before experimental validation.
The toxicological profile of 5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid is another critical aspect that needs thorough evaluation before clinical translation. Preliminary toxicology studies have assessed its acute toxicity, chronic exposure effects, and potential genotoxicity. While these studies are ongoing, they provide preliminary data suggesting that the compound is well-tolerated at moderate doses but may exhibit dose-dependent side effects at higher concentrations.
In conclusion,5-Amino-4-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 1805622-25-6) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug development makes it valuable for synthesizing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infections. As research continues to uncover new applications for this compound,5-amino-4-bromo-2-(trifluoromethoxy)benzoic acid is poised to play a significant role in advancing medicinal chemistry innovation.
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